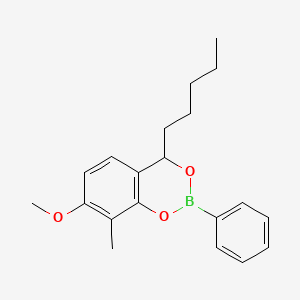
7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine is a complex organic compound that belongs to the class of benzodioxaborinines. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, a pentyl chain, and a phenyl ring. The presence of the boron atom within the dioxaborinine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine typically involves the formation of the benzodioxaborinine ring through a series of organic reactions. One common method involves the reaction of a phenylboronic acid derivative with a suitable diol under acidic conditions to form the dioxaborinine ring. The methoxy and methyl groups can be introduced through alkylation reactions, while the pentyl chain can be added via a Grignard reaction or similar organometallic coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to facilitate the coupling reactions, and purification steps such as chromatography or recrystallization are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing ring to other boron derivatives.
Substitution: The methoxy, methyl, and pentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine involves its interaction with molecular targets such as enzymes or receptors. The boron atom within the dioxaborinine ring can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity.
Methoxyphenylboronic Acid: Contains a methoxy group, similar to the target compound.
Methylphenylboronic Acid: Contains a methyl group, similar to the target compound.
Uniqueness
7-Methoxy-8-methyl-4-pentyl-2-phenyl-2H,4H-1,3,2-benzodioxaborinine is unique due to the combination of its functional groups and the presence of the dioxaborinine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
647008-13-7 |
|---|---|
Formule moléculaire |
C20H25BO3 |
Poids moléculaire |
324.2 g/mol |
Nom IUPAC |
7-methoxy-8-methyl-4-pentyl-2-phenyl-4H-1,3,2-benzodioxaborinine |
InChI |
InChI=1S/C20H25BO3/c1-4-5-7-12-19-17-13-14-18(22-3)15(2)20(17)24-21(23-19)16-10-8-6-9-11-16/h6,8-11,13-14,19H,4-5,7,12H2,1-3H3 |
Clé InChI |
PHPJFWABFYYEOT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C2=C(O1)C(=C(C=C2)OC)C)CCCCC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


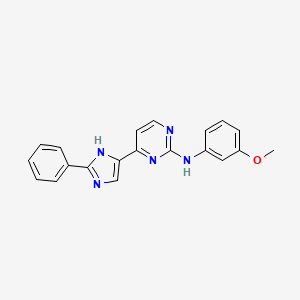


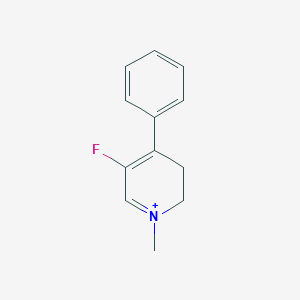
![N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B12596692.png)
![2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]-](/img/structure/B12596698.png)
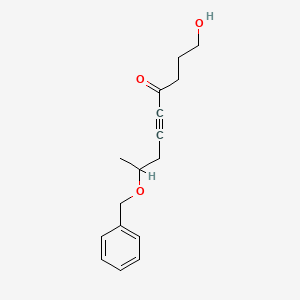
![2,2-Dimethyl-4,5-bis[4-(naphthalen-1-yl)phenyl]-2H-imidazole](/img/structure/B12596706.png)
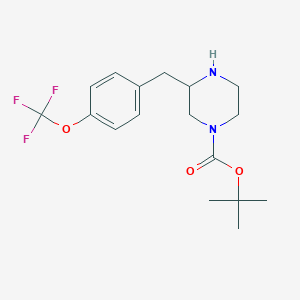
![[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12596715.png)
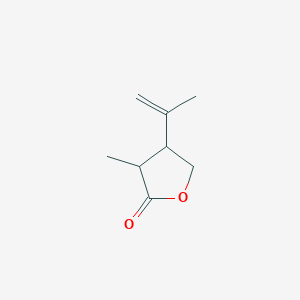

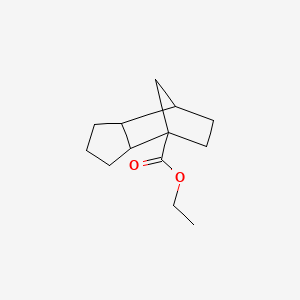
![Acetamide,N,N-dimethyl-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12596761.png)
